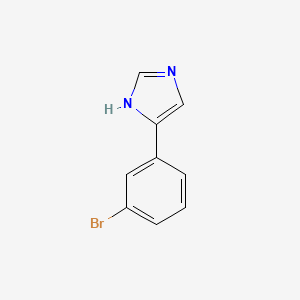

5-(3-Bromophenyl)-1h-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVSUHJPAAEIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202116 | |

| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-00-3 | |

| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053848003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Bromophenyl)-1h-imidazole physical and chemical properties

An In-depth Technical Guide to 5-(3-Bromophenyl)-1H-imidazole: Physicochemical Properties and Experimental Characterization

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which marries the biologically significant imidazole nucleus with a synthetically versatile bromophenyl moiety, positions it as a crucial building block for the synthesis of complex molecules. The imidazole ring is a fundamental component of essential biomolecules, including the amino acid histidine and histamine, and is known to participate in key biological interactions.[1] The presence of a bromine atom on the phenyl ring provides a reactive handle for a multitude of organic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery and the development of novel organic materials.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of this compound, outlines standardized protocols for their experimental determination, and discusses the spectroscopic data essential for its characterization. The content is structured to deliver not just data, but also the underlying scientific principles, ensuring a thorough understanding of this valuable synthetic intermediate.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation for interpreting all other chemical and physical data.

References

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 5-(3-Bromophenyl)-1H-imidazole (CAS: 53848-00-3): A Versatile Scaffold for Drug Discovery

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, characterization, synthesis, purification, and its strategic applications as a versatile intermediate in the synthesis of novel therapeutic agents.

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in drug candidates designed to interact with a wide array of biological targets.[1]

The compound this compound (CAS: 53848-00-3) enhances the utility of this core scaffold by incorporating a bromophenyl moiety.[3] This functional group serves as a highly versatile synthetic handle, enabling a multitude of subsequent chemical transformations. The bromine atom is particularly amenable to modern cross-coupling reactions, allowing for the systematic and efficient diversification of the core structure.[4] This capability is paramount in drug discovery for building compound libraries and performing structure-activity relationship (SAR) studies. This guide will explore the technical details that make this compound a valuable asset in the pursuit of novel therapeutics.

Section 1: Physicochemical Properties and Analytical Characterization

Accurate characterization is the foundation of reproducible scientific research. This compound is an organic compound typically supplied as a solid with purity levels ranging from 95% to over 98%.[5][6]

| Property | Value | Source(s) |

| CAS Number | 53848-00-3 | [5][6][7] |

| Molecular Formula | C₉H₇BrN₂ | [6] |

| Molecular Weight | 223.07 g/mol | [6][8] |

| Purity | 95-98% | [5][6] |

| Appearance | Off-white to light yellow solid (Typical) | Inferred from supplier data |

| SMILES | Brc1cccc(c1)c2[nH]cnc2 | [6] |

Spectroscopic Signatures

The identity and purity of this compound are unequivocally confirmed through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR : The proton NMR spectrum will exhibit characteristic signals for both the imidazole and the bromophenyl rings. Protons on the imidazole ring typically appear in the aromatic region, often between 6.7 and 7.7 ppm.[9] The protons on the disubstituted benzene ring will present as a complex multiplet pattern, also in the aromatic region.

-

¹³C NMR : The carbon spectrum provides confirmation of the carbon framework. Key resonances for the imidazole C4/C5 atoms are expected between 124 and 133 ppm.[9] The carbon atom directly bonded to the bromine (C-Br) will show a characteristic shift, and the remaining aromatic carbons will appear in the typical 120-140 ppm range.

-

-

Mass Spectrometry (MS) : This technique confirms the molecular weight and elemental composition. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will display a characteristic isotopic pattern. The molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of almost identical intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.[10]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[11] Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks at a specific UV wavelength.

Section 2: Synthesis and Purification

While multiple routes to substituted imidazoles exist, a robust and common approach is the Debus-Radziszewski imidazole synthesis.[12][13] This methodology offers a convergent pathway from readily available starting materials.

Proposed Synthetic Pathway: Debus-Radziszewski Reaction

This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a logical precursor would be 3-bromophenylglyoxal, which reacts with formaldehyde and a source of ammonia.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup : To a round-bottom flask, add 3-bromophenylglyoxal (1.0 eq), ammonium acetate (3.0-5.0 eq), and a suitable solvent such as glacial acetic acid.

-

Addition of Aldehyde : Add formaldehyde (1.1 eq, typically as a 37% aqueous solution) to the mixture.

-

Heating : Heat the reaction mixture to reflux (approx. 120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using excess ammonium acetate is to ensure a sufficient supply of ammonia for the condensation.

-

Workup : After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Neutralization : Carefully neutralize the solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate) until the pH is ~7-8. This step precipitates the crude product.

-

Isolation : Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Purification: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying the crude product to achieve high purity suitable for subsequent research.[14]

Caption: General workflow for purification by flash chromatography.

Experimental Protocol: Purification

-

Column Preparation : Prepare a silica gel column using a suitable non-polar solvent like hexane or heptane. The column size should be chosen based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

-

Sample Loading : Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column (dry loading). This technique generally provides better separation than loading the sample in a liquid solution.

-

Elution : Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding an eluting solvent like ethyl acetate or methanol. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

-

Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile starting material for creating diverse and complex molecules.

The Bromophenyl Moiety: A Gateway to Molecular Diversity

The carbon-bromine (C-Br) bond is a cornerstone of modern synthetic chemistry, serving as a reactive site for numerous palladium-catalyzed cross-coupling reactions.[1][4] This allows for the strategic introduction of various substituents at the phenyl ring, enabling extensive exploration of the chemical space around the imidazole core.

Caption: Key cross-coupling reactions utilizing the C-Br bond.

-

Suzuki-Miyaura Coupling : Reacting with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling : Reacting with terminal alkynes to introduce alkynyl functionalities, often used as linkers or pharmacophores.

-

Buchwald-Hartwig Amination : Reacting with amines to form C-N bonds, introducing a wide range of amino groups that can modulate solubility and biological interactions.

Potential Therapeutic Applications

While specific biological activity data for this compound is not extensively published, the imidazole scaffold is implicated in a vast range of therapeutic areas.[2][15] Based on related structures, several promising avenues for research can be proposed.

-

Anticancer Agents : Numerous imidazole-containing compounds exhibit anticancer properties.[13][16] A recent study on structurally related 5-(3-Bromophenyl)-1,2,4-triazoles demonstrated significant anticancer activity, with evidence suggesting tubulin inhibition as a potential mechanism of action.[10] Derivatization of this compound could yield novel compounds targeting microtubule dynamics.

-

Antimicrobial and Antifungal Agents : The imidazole core is famously found in many antifungal drugs (e.g., clotrimazole, miconazole).[13] The development of novel imidazole derivatives remains a key strategy in combating microbial and fungal infections, particularly those with growing resistance.[2][17]

Caption: Conceptual pathway from core scaffold to therapeutic applications.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Information is derived from safety data sheets (SDS) of structurally similar compounds.[18][19][20][21][22]

| Precaution | Guideline |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles.[20][21] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[19][22] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible substances.[8][19] |

| First Aid (Exposure) | Skin : Wash off immediately with plenty of soap and water.[22] Eyes : Rinse cautiously with water for several minutes.[18][19] Inhalation : Move person to fresh air.[18] Seek medical attention if irritation persists. |

| Hazards | May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][19] |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure combines the biologically relevant imidazole core with a synthetically versatile bromophenyl group. This combination provides researchers with a robust platform for generating novel, diverse, and complex molecules. Through well-established synthetic and purification protocols, this building block can be reliably prepared for use in medicinal chemistry campaigns targeting a wide spectrum of diseases, from cancer to microbial infections. Its potential is limited only by the creativity of the chemists who employ it.

References

- 1. nbinno.com [nbinno.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. CAS 53848-00-3: this compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. 53848-00-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Synthonix, Inc > 53848-00-3 | this compound [synthonix.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. 53848-00-3|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Imidazole synthesis [organic-chemistry.org]

- 13. Imidazole - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mmbio.byu.edu [mmbio.byu.edu]

- 19. aksci.com [aksci.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. angenechemical.com [angenechemical.com]

A Technical Guide to the Structural Elucidation of 5-(3-Bromophenyl)-1H-imidazole

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 5-(3-Bromophenyl)-1H-imidazole, a heterocyclic compound of interest. We eschew a simple recitation of data, instead focusing on the strategic integration of modern analytical techniques. The narrative follows a logical, self-validating workflow, beginning with foundational analysis and culminating in definitive structural confirmation. Each experimental choice is justified, providing a clear rationale for the sequence of analysis. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing novel small molecules.

Introduction: The Imperative of Unambiguous Characterization

This compound belongs to the substituted imidazole class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a bromine atom provides a unique spectroscopic handle, while the tautomeric nature of the imidazole ring presents a potential challenge for characterization. An incorrect structural assignment can invalidate extensive biological screening, process development, and safety studies. Therefore, a multi-faceted analytical approach is not merely best practice; it is essential for scientific integrity.

This guide details a comprehensive strategy that synergistically combines mass spectrometry, infrared spectroscopy, a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, and computational chemistry to build a validated structural hypothesis. Where possible, this is ultimately confirmed by the "gold standard" of single-crystal X-ray crystallography.[1]

The Elucidation Workflow: A Strategic Overview

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Establishing the Molecular Blueprint

The first step is to determine the molecular formula and identify the principal functional groups. This foundational data provides the necessary constraints for all subsequent spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Protocol:

-

Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

-

Acquire the spectrum, focusing on the expected mass range for C₉H₇BrN₂.

-

Analyze the data for the monoisotopic mass and the characteristic isotopic pattern of bromine.

Expected Results & Interpretation: The molecular formula C₉H₇BrN₂ has a calculated monoisotopic mass of 221.9847 (for ⁷⁹Br) and 223.9826 (for ⁸¹Br). The key diagnostic feature is the presence of two peaks of nearly equal intensity (the M+ and M+2 peaks) separated by approximately 2 Da, which is the signature isotopic distribution of a single bromine atom. HRMS data should confirm the molecular formula with an accuracy of <5 ppm.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify key functional groups and bond types.

Protocol:

-

Prepare the sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify characteristic absorption bands.

Expected Results & Interpretation: The FTIR spectrum provides immediate evidence for the core structural components.[5]

-

~3400-3100 cm⁻¹ (broad): N-H stretching of the imidazole ring. The broadness is indicative of hydrogen bonding in the solid state.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from both the phenyl and imidazole rings.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.

-

Below 900 cm⁻¹: C-H out-of-plane bending modes, which can be diagnostic of the substitution pattern on the phenyl ring (e.g., meta-substitution).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[6] We employ a hierarchical series of experiments to map out the complete atomic connectivity.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Objective: To identify the number and type of unique proton and carbon environments.

Protocol:

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is chosen for its ability to dissolve the polar imidazole and to observe the exchangeable N-H proton.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, while quaternary carbons are absent.

Interpretation of ¹H NMR:

-

N-H Proton: A broad singlet is expected in the downfield region (>12 ppm in DMSO-d₆) due to the acidic nature of the imidazole proton.[7]

-

Imidazole Protons: Two distinct signals are expected for the imidazole ring protons (H-2 and H-4). These typically appear between 7.0 and 8.5 ppm.[8][9]

-

Bromophenyl Protons: Four protons on the bromophenyl ring will exhibit splitting patterns characteristic of a meta-substituted ring. One would expect to see a triplet-like signal for the proton between the two substituents (if it were not for the Br), a singlet-like signal for the proton ortho to the bromine, and two doublet-of-doublets. The specific pattern confirms the 1,3- (meta) substitution pattern.

Interpretation of ¹³C NMR:

-

Carbon Count: The spectrum should display 9 distinct carbon signals, consistent with the molecular formula and the molecule's lack of symmetry.

-

Bromophenyl Carbons: Six signals are expected. The carbon directly attached to the bromine (C-Br) will be significantly shifted upfield (around 122 ppm) due to the heavy atom effect. The other five aromatic carbons will appear in the typical 120-140 ppm range.[10]

-

Imidazole Carbons: Three signals are expected. The C-5 carbon (attached to the phenyl ring) and C-4 will be in the aromatic region, while the C-2 carbon, situated between two nitrogen atoms, will be further downfield. Due to N-H tautomerism, the signals for C4 and C5 can sometimes be broadened or difficult to observe.[11]

Two-Dimensional (2D) NMR: Establishing Connectivity

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[12][13]

Caption: Key 2D NMR correlations for structural assembly.

A. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[12] In this molecule, COSY is primarily used to confirm the connectivity between the protons on the bromophenyl ring, tracing the spin system around the aromatic ring.

B. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[12] It allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). For example, the proton at ~7.5 ppm will show a cross-peak to its directly attached carbon at ~125 ppm.

C. HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the final structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds.[14][15]

-

Internal Ring Correlations: Correlations from H-2 to C-4 and from H-4 to C-2 and C-5 will confirm the imidazole ring structure.

-

Bridging the Rings: The most decisive correlations will be from the protons on the bromophenyl ring to the carbons of the imidazole ring. Specifically, observing a correlation from the protons at the 2' and 6' positions of the phenyl ring to the C-5 carbon of the imidazole ring provides unequivocal proof of the connectivity between the two ring systems at this position.

Corroboration and Final Confirmation

With a robust structural hypothesis from the complete NMR analysis, we proceed to the final validation stages.

Computational Chemistry: In Silico Validation

Objective: To compare experimental NMR chemical shifts with theoretically predicted values for the proposed structure.[16]

Protocol:

-

Build the 3D structure of this compound in silico.

-

Perform a geometry optimization using a suitable Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d,p)).[17]

-

Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set.[16][18]

-

Convert the calculated shielding tensors to chemical shifts (usually by referencing to TMS calculated at the same level of theory) and compare them with the experimental data.

Interpretation: A strong linear correlation (R² > 0.99) between the experimental and calculated ¹³C and ¹H chemical shifts provides powerful, independent support for the correctness of the structural assignment.[19] Any significant deviation for a specific nucleus may warrant re-examination of the assignments.

Table 1: Example Data Presentation for NMR Validation

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| ¹³C | |||

| C-2 | 136.5 | 137.1 | -0.6 |

| C-4 | 120.1 | 120.5 | -0.4 |

| C-5 | 134.2 | 134.9 | -0.7 |

| C-1' | 132.8 | 133.3 | -0.5 |

| C-3' | 122.5 | 122.9 | -0.4 |

| ... | ... | ... | ... |

| ¹H | |||

| H-2 | 7.95 | 8.01 | -0.06 |

| H-4 | 7.31 | 7.35 | -0.04 |

| ... | ... | ... | ... |

(Note: Data is illustrative and not from an actual experiment on the title compound.)

Single Crystal X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional model of the molecule in the solid state.

Protocol:

-

Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[1]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in an X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. The structure is solved to generate an electron density map, from which atomic positions are determined and refined.[20]

Interpretation: A successful X-ray crystal structure provides definitive proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.[21] This result serves as the ultimate confirmation of the structure elucidated by spectroscopic methods.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry and FTIR spectroscopy provide the molecular formula and identify key functional groups. A comprehensive suite of 1D and 2D NMR experiments, particularly ¹H-¹³C HMBC, is employed to meticulously piece together the atomic connectivity, establishing the link between the bromophenyl and imidazole moieties. The resulting structural assignment is further validated through strong correlation with computationally predicted NMR chemical shifts. The final, unequivocal proof of structure is provided by single-crystal X-ray crystallography. This multi-technique, self-validating approach ensures the highest degree of confidence in the final structure, providing a solid foundation for any subsequent scientific investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. use of nmr in structure ellucidation | PDF [slideshare.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. mdpi.com [mdpi.com]

- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-(3-Bromophenyl)-1H-imidazole: A Technical Guide

This in-depth guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-(3-Bromophenyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic information based on analogous compounds and fundamental principles, offering a robust framework for the identification and analysis of this compound.

Molecular Structure and Isotopic Distribution

This compound is a heterocyclic compound with the molecular formula C₉H₇BrN₂. The presence of a bromine atom is significant due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This isotopic distribution will be a key characteristic in its mass spectrum, with the molecular ion appearing as a doublet of nearly equal intensity (M+ and M+2 peaks).

Figure 1. Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the imidazole ring protons and the protons of the bromophenyl group.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are based on data from structurally similar imidazole derivatives.[1][2] The solvent is typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole NH | 12.0 - 13.0 | broad singlet | - |

| Imidazole H2 | 7.8 - 8.2 | singlet | - |

| Imidazole H4 | 7.2 - 7.6 | singlet | - |

| Bromophenyl H2' | 7.8 - 8.0 | triplet | ~1.8 |

| Bromophenyl H4' | 7.4 - 7.6 | doublet | ~7.8 |

| Bromophenyl H5' | 7.3 - 7.5 | triplet | ~7.8 |

| Bromophenyl H6' | 7.6 - 7.8 | doublet | ~7.8 |

Note: The numbering of the bromophenyl ring starts from the carbon attached to the imidazole ring.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance resolution or sensitivity.

-

-

Data Processing:

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to confirm proton assignments.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data

The predicted chemical shifts are based on analogous imidazole and bromophenyl compounds.[2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 135 - 140 |

| Imidazole C4 | 115 - 125 |

| Imidazole C5 | 125 - 135 |

| Bromophenyl C1' | 130 - 135 |

| Bromophenyl C2' | 125 - 130 |

| Bromophenyl C3' (C-Br) | 120 - 125 |

| Bromophenyl C4' | 130 - 135 |

| Bromophenyl C5' | 128 - 132 |

| Bromophenyl C6' | 122 - 128 |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (10-20 mg in 0.6 mL of solvent).

-

Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary.

-

Optionally, perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

The key feature in the mass spectrum of this compound will be the isotopic pattern of bromine.

| Ion | Predicted m/z | Comments |

| [M]⁺ | 222/224 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-HCN]⁺ | 195/197 | Loss of hydrogen cyanide from the imidazole ring. |

| [M-Br]⁺ | 143 | Loss of the bromine atom. |

| [C₆H₄Br]⁺ | 155/157 | Fragment corresponding to the bromophenyl cation. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., LC-MS or GC-MS).

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS. Electron ionization (EI) is typically used for GC-MS.

-

Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Figure 2. General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The predicted IR data is based on characteristic frequencies for imidazole and aromatic bromo compounds.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic and Imidazole |

| ~3000 - 2800 | N-H stretch | Imidazole |

| 1600 - 1450 | C=C and C=N stretch | Aromatic and Imidazole rings |

| 1100 - 1000 | C-H in-plane bend | Aromatic |

| 800 - 600 | C-H out-of-plane bend | Aromatic (meta-substitution) |

| 600 - 500 | C-Br stretch | Bromophenyl |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(3-Bromophenyl)-1H-imidazole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in modern chemistry. For researchers in medicinal chemistry and drug development, a precise understanding of a molecule's NMR signature is paramount for identity confirmation, purity assessment, and understanding structure-activity relationships. This guide provides a comprehensive technical analysis of the expected ¹H and ¹³C NMR spectra of 5-(3-Bromophenyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research. By dissecting the molecule into its constituent aromatic and heteroaromatic fragments, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This analysis is grounded in fundamental NMR principles and supported by spectral data from analogous structures. Furthermore, this document outlines a robust experimental protocol for acquiring and validating these spectral assignments, ensuring a self-validating system for researchers.

Introduction: The Structural Significance of Phenylimidazoles

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial component in many biologically active molecules.[1] When functionalized with substituted phenyl rings, such as in this compound, the resulting compounds present unique electronic and steric properties that are of significant interest in drug design.

Accurate structural confirmation is the first critical step in any research pipeline. NMR spectroscopy provides an unparalleled, non-destructive method to gain a detailed atomic-level map of a molecule. This guide serves as a practical reference for scientists working with this compound, detailing the expected spectral features and the reasoning behind them.

Foundational Principles: Predicting the NMR Spectrum

The NMR spectrum of this compound is governed by the electronic environment of each hydrogen and carbon nucleus. The final chemical shift of a given nucleus is a summation of several factors, including inductive effects from electronegative atoms, mesomeric (resonance) effects, and anisotropic effects from circulating π-electrons in the aromatic rings.

-

The Imidazole Ring: This five-membered heteroaromatic ring exhibits distinct electronic properties. The two nitrogen atoms influence the electron density, with the proton at the C2 position typically being the most deshielded (downfield) due to its position between two electronegative nitrogens.[2] A crucial characteristic of 1H-imidazoles is tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. In solution, this often leads to an averaging of the signals for the C4 and C5 positions, though substitution can favor one tautomer. For this compound, the tautomer where the proton is on the nitrogen not adjacent to the phenyl ring (1H-tautomer) is generally expected to be the major form.

-

The 3-Bromophenyl Ring: The bromine atom, being highly electronegative, exerts a strong deshielding inductive effect on the ortho and para positions. Its influence on the meta position is weaker. This substitution pattern breaks the symmetry of the phenyl ring, resulting in four distinct signals for the aromatic protons and six unique signals for the carbons.

Predicted ¹H NMR Spectral Analysis

The expected ¹H NMR spectrum, typically recorded in a polar aprotic solvent like DMSO-d₆ to ensure solubility and minimize rapid exchange of the N-H proton with protic impurities, can be analyzed by considering the distinct spin systems.

Molecular Structure and Numbering Scheme

To facilitate discussion, the following numbering scheme will be used.

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (DMSO-d₆, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

| NH -1 | 12.0 - 13.0 | Broad Singlet (br s) | N/A | Acidic proton, chemical shift is highly dependent on solvent, concentration, and temperature. Often broad due to exchange. |

| H -2 | 7.8 - 8.2 | Singlet (s) or Triplet (t) | J ≈ 1.0 - 1.5 Hz | Located between two N atoms, making it the most deshielded imidazole proton. May show small coupling to H-4. |

| H -4 | 7.1 - 7.4 | Singlet (s) or Doublet (d) | J ≈ 1.0 - 1.5 Hz | Typical chemical shift for an imidazole proton adjacent to a substituted carbon. |

| H -2' | 7.8 - 8.0 | Triplet (t) or Singlet (s) | J ≈ 1.8 - 2.0 Hz | Ortho to the imidazole substituent and meta to the bromine. Appears as a narrow triplet or singlet due to small meta couplings. |

| H -4' | 7.4 - 7.6 | Doublet of Triplets (dt) or Multiplet (m) | Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz | Ortho to bromine and meta to the imidazole. Deshielded by bromine's inductive effect. |

| H -5' | 7.3 - 7.5 | Triplet (t) | Jortho ≈ 8.0 Hz | Experiences coupling to both H-4' and H-6'. |

| H -6' | 7.6 - 7.8 | Doublet of Doublets (dd) or Multiplet (m) | Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz | Ortho to the imidazole substituent and ortho to bromine, making it significantly deshielded. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon backbone. A proton-decoupled spectrum will show nine distinct signals for the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -2 | 135 - 138 | Most deshielded imidazole carbon due to being bonded to two nitrogen atoms. |

| C -4 | 115 - 120 | Shielded imidazole carbon, adjacent to the N-H in the dominant tautomer. |

| C -5 | 130 - 135 | Deshielded relative to C-4 due to direct attachment to the phenyl ring. |

| C -1' | 134 - 137 | Quaternary carbon attached to the imidazole ring. |

| C -2' | 125 - 128 | Aromatic CH carbon ortho to the imidazole substituent. |

| C -3' | 121 - 123 | Carbon directly attached to bromine; its signal is attenuated by the quadrupolar bromine and shifted upfield. |

| C -4' | 131 - 133 | Aromatic CH carbon para to the imidazole substituent. |

| C -5' | 130 - 132 | Aromatic CH carbon meta to the imidazole substituent. |

| C -6' | 122 - 125 | Aromatic CH carbon ortho to the imidazole and ortho to bromine. |

Experimental Protocol for Spectral Acquisition and Validation

To ensure trustworthy and reproducible results, the following experimental workflow is recommended. This protocol is designed as a self-validating system, incorporating 2D NMR techniques to unambiguously confirm the assignments made in the 1D spectra.

Sample Preparation

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). It is an excellent solvent for a wide range of organic molecules and its residual proton signal (≈ 2.50 ppm) and carbon signals (≈ 39.52 ppm) serve as convenient internal references.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. If solubility is an issue, gentle warming or sonication may be applied.

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64, depending on concentration.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1.0 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096, as ¹³C is an insensitive nucleus.

-

-

2D Correlation Spectroscopy (COSY):

-

Purpose: To identify proton-proton (¹H-¹H) coupling networks, primarily through-bond couplings over 2-3 bonds. This is essential for confirming the connectivity within the bromophenyl ring.

-

Pulse Program: Standard gradient-selected COSY (cosygpqf).

-

-

Heteronuclear Single Quantum Coherence (HSQC):

-

Purpose: To correlate each proton with its directly attached carbon atom (¹J-CH). This provides definitive C-H assignments.

-

Pulse Program: Standard gradient-selected HSQC with adiabatic pulses for sensitivity (hsqcedetgpsisp2.2).

-

-

Heteronuclear Multiple Bond Correlation (HMBC):

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJ-CH). This is the key experiment for connecting the imidazole and bromophenyl fragments and for assigning the quaternary (non-protonated) carbons.

-

Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

-

Visualization of Key NMR Correlations for Structure Validation

The following diagram illustrates the expected key correlations from 2D NMR experiments that would serve to validate the structure of this compound. Observing these correlations provides high confidence in the assignments.

Caption: Expected key 2D NMR correlations for structural validation.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles of chemical shifts and coupling constants in this specific molecular context, researchers can confidently interpret their experimental data. The provided protocols for data acquisition and the emphasis on 2D correlation experiments offer a robust methodology for unambiguous structural confirmation. The successful application of these NMR techniques is a critical step in advancing the research and development of novel imidazole-based compounds.

References

A Technical Guide to the Mass Spectrometry Analysis of 5-(3-Bromophenyl)-1H-imidazole

Introduction

5-(3-Bromophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an imidazole ring linked to a brominated phenyl group, makes it a versatile synthetic intermediate for creating more complex molecules with potential biological activity.[1] The imidazole moiety is a cornerstone of many biologically active molecules, while the carbon-bromine bond serves as a reactive handle for various cross-coupling reactions, essential for building molecular diversity in pharmaceutical research.[1]

Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide, intended for researchers and drug development professionals, provides an in-depth, field-proven methodology for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). It moves beyond a simple recitation of steps to explain the causality behind instrumental choices and data interpretation, ensuring a robust and self-validating analytical system.

Foundational Principles: The Key to Unambiguous Identification

A successful mass spectrometry analysis hinges on understanding the unique chemical properties of the analyte and selecting the appropriate technology to exploit them. For this compound, two features are critically important: the isotopic signature of bromine and the choice of a suitable ionization method.

The Isotopic Signature of Bromine: A Built-in Confirmation

Nature provides a powerful confirmation tool in the form of isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal abundance (approximately a 1:1 ratio).[2] Consequently, any ion containing a single bromine atom will appear in the mass spectrum not as a single peak, but as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z), with nearly identical intensities.[2] This distinctive pattern is a definitive marker for the presence of one bromine atom in the molecule and is the first feature to look for in the spectrum.

Ionization Method Selection: Soft vs. Hard Ionization

The goal of the initial MS analysis is to confirm the molecular weight of the compound. This requires an ionization technique that can convert the neutral molecule into a gas-phase ion without causing it to fragment.

-

Hard Ionization (e.g., Electron Ionization - EI): Techniques like EI bombard the molecule with high-energy electrons, often causing extensive fragmentation.[3] While the resulting pattern can be a useful fingerprint, the molecular ion peak may be weak or entirely absent, making molecular weight confirmation difficult.[4][5]

-

Soft Ionization (e.g., Electrospray Ionization - ESI): ESI is a "soft" technique that transfers a proton to the analyte molecule in solution, typically forming a protonated molecule, [M+H]⁺.[6][7] This process imparts very little excess energy, preserving the intact molecule for detection.[8] Given that this compound has basic nitrogen atoms on the imidazole ring, it is an ideal candidate for positive-mode ESI, which will reliably generate an abundant [M+H]⁺ ion. This makes ESI the superior choice for this application.

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and high-quality data. The process involves careful sample preparation, chromatographic separation, and precisely controlled mass spectrometric analysis.

Caption: High-level workflow for LC-MS/MS analysis.

Sample Preparation Protocol

-

Stock Solution: Accurately weigh ~1 mg of this compound standard.

-

Dissolution: Dissolve the solid in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with a typical mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The following table outlines a standard set of parameters for the analysis. These should be optimized for the specific instrumentation available.

| Parameter | Value / Description |

| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system. |

| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.4 mL/min. |

| Injection Volume | 2 µL. |

| Column Temperature | 40 °C. |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| MS1 Scan Range | m/z 50 - 500. |

| MS/MS Activation | Collision-Induced Dissociation (CID). |

| Collision Energy | Ramped (e.g., 15-40 eV) to generate a rich fragmentation spectrum. |

Data Interpretation and Analysis

Full Scan MS Analysis: Confirming the Molecular Ion

The first step in data analysis is to examine the full scan (MS1) spectrum. We are looking for the protonated molecule, [M+H]⁺. Based on the molecular formula C₉H₇BrN₂, we can calculate the expected exact masses for the two bromine isotopes.

| Ion | Isotope | Calculated Exact Mass (m/z) |

| [C₉H₈⁷⁹BrN₂]⁺ | ⁷⁹Br | 222.9869 |

| [C₉H₈⁸¹BrN₂]⁺ | ⁸¹Br | 224.9849 |

Source: Calculated values based on IUPAC atomic weights.

The presence of two peaks at m/z 222.99 and 224.98 with nearly identical intensity provides high confidence in the elemental composition and confirms the presence of the target analyte.

Tandem MS (MS/MS) Analysis: Structural Elucidation

After confirming the molecular ion, the next step is to induce fragmentation to verify the structure. The instrument is programmed to isolate the precursor ions (both m/z 223.0 and 225.0) and subject them to collision with an inert gas (CID). This generates a product ion spectrum (MS2) that reveals the compound's structure.

Caption: Key fragmentation pathways for this compound.

The fragmentation is expected to proceed via several key pathways, summarized in the table below. The loss of a halogen atom is a common and energetically favorable fragmentation route for such compounds.[9][10] Studies of similar imidazole structures show that while the ring itself is stable, loss of substituents and small neutral molecules can occur.[11][12]

| Fragment Ion (m/z) | Proposed Formula | Description of Loss |

| 144.06 | [C₉H₈N₂]⁺ | Loss of a bromine radical (•Br) from the protonated molecule. |

| 143.06 | [C₉H₇N₂]⁺ | Loss of neutral hydrogen bromide (HBr). |

| 116.05 | [C₈H₆N]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the m/z 143 fragment. |

| 155.96 / 157.96 | [C₇H₅Br]⁺ | Cleavage of the C-C bond between the phenyl and imidazole rings, retaining the bromophenyl cation. |

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when approached with an understanding of the molecule's inherent chemical properties. By using a soft ionization technique like ESI, the characteristic 1:1 isotopic doublet of the protonated molecular ion at m/z 223/225 can be readily identified. Subsequent structural confirmation through tandem MS provides a fragmentation pattern dominated by the loss of the bromine atom and other predictable cleavages. This comprehensive LC-MS/MS methodology provides an unambiguous analytical signature, serving as a reliable tool for identity confirmation, purity assessment, and further investigation in the drug discovery and development pipeline.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. as.uky.edu [as.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Substituted Phenylimidazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Phenylimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the essential amino acid histidine. The incorporation of a phenyl group onto this imidazole core gives rise to the phenylimidazole scaffold, a structure of significant interest in medicinal chemistry.[1][2] The unique electronic properties and conformational flexibility imparted by the phenyl substituent allow for diverse interactions with various biological targets.[1] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted phenylimidazoles, offering valuable insights for researchers and professionals engaged in drug discovery and development.

This document will delve into the significant strides made in understanding the therapeutic potential of this versatile scaffold, with a focus on its anticancer, antimicrobial, and anti-inflammatory activities. We will explore the structure-activity relationships (SAR) that govern these biological effects and provide detailed, field-proven protocols for their synthesis and evaluation.

I. Synthesis of Substituted Phenylimidazoles: Building the Core Scaffold

The synthetic route to substituted phenylimidazoles is adaptable, allowing for the introduction of a wide array of substituents on both the phenyl and imidazole rings. A common and effective method for the synthesis of multisubstituted imidazoles is a one-pot condensation reaction.

Protocol 1: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol outlines the synthesis of 2,4,5-triphenylimidazole, a well-known derivative, through the condensation of benzil, benzaldehyde, and ammonium acetate.[1][3][4]

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Ice-water

-

Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid (16 mL) by heating.

-

Add ammonium acetate (1.2 g) to the boiling solution.[1]

-

Reflux the reaction mixture for 5-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into ice-water.[1]

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[3]

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reaction.

-

Ammonium Acetate: Acts as the source of the two nitrogen atoms in the imidazole ring.

-

Reflux: The elevated temperature is necessary to drive the condensation and cyclization reactions to completion.

-

Recrystallization: This purification step is crucial to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

II. Evaluation of Biological Activity: A Multi-tiered Approach

The assessment of the biological activity of newly synthesized substituted phenylimidazoles requires a systematic and robust screening cascade. This typically begins with in vitro assays to determine cytotoxicity and specific activities, followed by in vivo models to evaluate efficacy and safety in a physiological context.

A. In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[5][6]

Protocol 2: MTT Assay for Cytotoxicity Screening

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8]

-

Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8][9]

-

Incubate the plates for 48 hours.[9]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the compound concentration.

B. In Vitro Antimicrobial Activity: Agar Dilution Method

The agar dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11]

Protocol 3: Agar Dilution for MIC Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar

-

Sterile Petri dishes

-

Test compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a series of two-fold dilutions of the test compound.[10]

-

Incorporate each dilution into molten Mueller-Hinton agar and pour into sterile Petri dishes.[10]

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of 10^4 colony-forming units (CFU) per spot.[10]

-

Spot the standardized bacterial suspension onto the surface of the agar plates containing the different concentrations of the test compound.

-

Include a growth control plate (no compound) and a sterility control plate.

-

Incubate the plates at 37°C for 16-20 hours.[11]

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

C. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[12][13]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in saline)

-

Test compound

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: vehicle control, test compound groups (at least three different doses), and a positive control group.[14]

-

Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.[14]

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14][15]

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

III. Key Biological Activities and Mechanisms of Action

Substituted phenylimidazoles have demonstrated a broad spectrum of biological activities, which are largely dependent on the nature and position of the substituents on the phenyl and imidazole rings.

A. Anticancer Activity

Numerous studies have highlighted the potential of substituted phenylimidazoles as anticancer agents.[16][17][18][19] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of MAPK/ERK and p38 MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK and p38 pathways, are crucial for cell proliferation, differentiation, and survival.[20][] Aberrant activation of these pathways is a hallmark of many cancers.[20] Several substituted phenylimidazoles have been shown to inhibit these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights:

-

The presence of electron-withdrawing groups on the phenyl ring often enhances anticancer activity.

-

Substitution at the N-1 position of the imidazole ring can significantly modulate potency and selectivity.

-

The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and reach its intracellular target.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| MNI-4 | 8-Methyl-1H-naphtho[1,2-d]imidazole | HL-60 | 8.71 | [9] |

| IM5 | Naphtho[1,2-d]imidazole derivative | HCT-116 | 62.11 | [9] |

| IM6 | Naphtho[1,2-d]imidazole derivative | HCT-116 | 21.12 | [9] |

| Compound 4e | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | MCF-7 | 1-10 | [22] |

| Compound 4f | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | SK-MEL-28 | 1-10 | [22] |

Table 1: In Vitro Cytotoxicity of Representative Phenylimidazole Derivatives

B. Antimicrobial Activity

Substituted phenylimidazoles have emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.[10][23][24]

Mechanism of Action: The antimicrobial mechanism of phenylimidazoles can vary. Some derivatives are known to inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. For instance, certain phenylimidazole analogs have been shown to inhibit bacterial enoyl-ACP reductase (FabK), a key enzyme in fatty acid synthesis.[5]

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on the phenyl ring are critical for antimicrobial potency.

-

Introduction of halogens or other electron-withdrawing groups can enhance activity.

-

The presence of a thiol group at the 2-position of the imidazole ring has been associated with potent antibacterial effects.[25]

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 6d | Staphylococcus aureus | 4 | [23] |

| Compound 3g | Pseudomonas aeruginosa | 0.25 | [26] |

| Compound 3b | Candida albicans | 0.25 | [26] |

| N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides | Staphylococcus aureus ATCC 6538 | 0.24-25 | [10] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Phenylimidazole Derivatives

C. Anti-inflammatory Activity

The anti-inflammatory properties of substituted phenylimidazoles make them attractive candidates for the treatment of various inflammatory disorders.[14][27][28]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-6).[27] This is frequently achieved through the inhibition of key signaling pathways like p38 MAPK and NF-κB, which are central to the inflammatory response.[27]

Structure-Activity Relationship (SAR) Insights:

-

The introduction of specific substituents on the phenyl ring can lead to potent inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.

-

Modifications that enhance the interaction with the active sites of inflammatory kinases are a key strategy for improving anti-inflammatory potency.

| Compound | Model | Dose | % Inhibition of Edema | Reference |

| Ellagic Acid | Carrageenan-induced paw edema in rats | 30 mg/kg | Significant | [15] |

| Indomethacin (control) | Carrageenan-induced paw edema in rats | 5 mg/kg | Significant | [15] |

| Compound A | Carrageenan-induced paw edema in mice | 75 mg/kg | 91% | [29] |

| Ibuprofen (control) | Carrageenan-induced paw edema in mice | 100 mg/kg | 82% | [29] |

Table 3: In Vivo Anti-inflammatory Activity of Phenylimidazole and Control Compounds

IV. Conclusion and Future Directions

Substituted phenylimidazoles represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The anticancer, antimicrobial, and anti-inflammatory properties highlighted in this guide underscore the therapeutic potential of this scaffold.

Future research in this area should focus on:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by novel phenylimidazole derivatives.

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify lead candidates with favorable drug-like properties for clinical development.

The continued exploration of the chemical space around the phenylimidazole core, guided by the principles and protocols outlined in this technical guide, holds immense promise for the discovery of next-generation therapeutics to address a multitude of human diseases.

References

- 1. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scialert.net [scialert.net]

- 4. ijcrt.org [ijcrt.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Agar dilution - Wikipedia [en.wikipedia.org]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. benchchem.com [benchchem.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. Small-molecule Articles | Smolecule [smolecule.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. EP0680472A1 - 4,5-diphenylimidazole derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor - Google Patents [patents.google.com]

- 25. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 26. scielo.br [scielo.br]

- 27. 2-(2-Chlorophenyl)-4,5-diphenylimidazole synthesis - chemicalbook [chemicalbook.com]

- 28. ijpras.com [ijpras.com]

- 29. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-(3-Bromophenyl)-1H-imidazole in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery. This guide focuses on a particularly strategic derivative: 5-(3-Bromophenyl)-1H-imidazole. The incorporation of a bromine atom on the phenyl ring at the meta-position provides a versatile chemical handle for extensive derivatization through modern cross-coupling chemistry. We will explore the synthesis of this core scaffold, detail its derivatization potential, and delve into the compelling therapeutic applications of its derivatives, with a particular focus on their emerging role as potent kinase inhibitors for oncology and inflammatory diseases.

Introduction: The Architectural Significance of the Scaffold

The 5-phenyl-1H-imidazole framework is a recurring motif in pharmacologically active molecules. The imidazole ring, being isosteric to a peptide bond and capable of acting as both a hydrogen bond donor and acceptor, facilitates critical interactions with biological targets.[3][4] The strategic placement of a bromine atom on the phenyl ring transforms this simple scaffold into a powerful platform for combinatorial chemistry and targeted drug design.

The C-Br bond is highly amenable to a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][5][6] This allows for the systematic and efficient introduction of a diverse range of chemical moieties, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This guide provides the technical foundation for researchers to leverage the this compound scaffold for the development of next-generation therapeutics.

Synthesis of the Core Scaffold: this compound

The most direct and reliable method for constructing the 5-aryl-1H-imidazole core is a variation of the Radiszewski synthesis, which involves the condensation of a phenacyl bromide with a source of ammonia.[7][8] This approach is favored for its operational simplicity and the ready availability of starting materials.

Causality in Experimental Design:

The choice of 3-bromophenacyl bromide as the starting material directly installs the key 3-bromophenyl moiety at the desired position. Formamide serves a dual role: it acts as both the source of the imidazole ring's N1 and C2 atoms and as the reaction solvent. The cyclization is typically acid-catalyzed, leading to the formation of the aromatic imidazole ring.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenacyl bromide (10.0 g, 36.1 mmol, 1.0 eq).

-

Reagent Addition: Add formamide (40 mL).

-

Reaction Conditions: Heat the mixture to 150-160 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-